molecular formula C21H39NO2 B14551574 Ethyl 2-cyanooctadecanoate CAS No. 61788-31-6

Ethyl 2-cyanooctadecanoate

Cat. No.: B14551574
CAS No.: 61788-31-6
M. Wt: 337.5 g/mol
InChI Key: LQFGDNYUVDDSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyanooctadecanoate is an organic compound that belongs to the class of nitriles and esters. It is characterized by the presence of a cyano group (-CN) attached to the second carbon of an octadecanoate chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanooctadecanoate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of ethyl 2-cyanooctadecanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-cyanooctadecanoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

61788-31-6

Molecular Formula

C21H39NO2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 2-cyanooctadecanoate

InChI

InChI=1S/C21H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(19-22)21(23)24-4-2/h20H,3-18H2,1-2H3

InChI Key

LQFGDNYUVDDSHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C#N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.